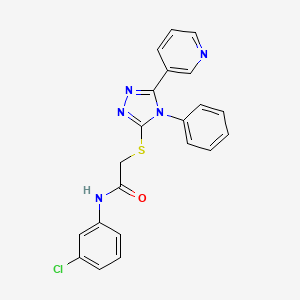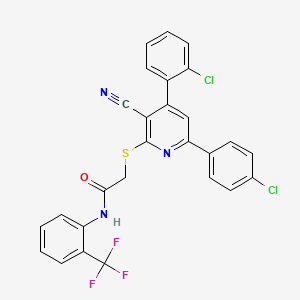
9-(4-Bromophenyl)-9-phenyl-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromophenyl)-9-phenyl-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a xanthene core substituted with a bromophenyl and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and phenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-bromobenzaldehyde and phenylacetic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the xanthene core.
Bromination: The final step involves the bromination of the xanthene core using bromine or a brominating agent to introduce the bromophenyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
9-(4-Bromophenyl)-9-phenyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding xanthone derivatives.
Reduction: Reduction of the bromophenyl group can lead to the formation of phenyl-substituted xanthene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted xanthenes and xanthones.
Aplicaciones Científicas De Investigación
9-(4-Bromophenyl)-9-phenyl-9H-xanthene has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and fluorescent materials.
Biology: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 9-(4-Bromophenyl)-9-phenyl-9H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, as a fluorescent probe, it can bind to specific biomolecules and emit fluorescence upon excitation, allowing for visualization of cellular structures and functions.
Comparación Con Compuestos Similares
Similar compounds to 9-(4-Bromophenyl)-9-phenyl-9H-xanthene include:
9-Phenyl-9H-xanthene: Lacks the bromophenyl group, making it less reactive in substitution reactions.
9-(4-Chlorophenyl)-9-phenyl-9H-xanthene: Contains a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and applications.
9-(4-Methylphenyl)-9-phenyl-9H-xanthene:
The uniqueness of this compound lies in its bromophenyl group, which enhances its reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C25H17BrO |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
9-(4-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17H |
Clave InChI |
GKUGZKQXPHXCGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)




